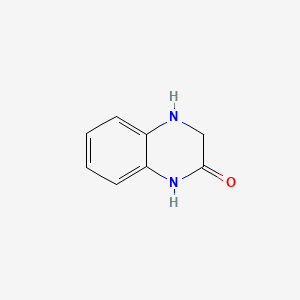
3,4-Dihydro-1H-quinoxalin-2-one
概要
説明
3,4-Dihydro-1H-quinoxalin-2-one derivatives are a class of compounds that have garnered interest due to their potential applications in various fields, including chemical sensing and pharmacology. These compounds are characterized by a quinoxaline backbone, which is a fused ring structure composed of a benzene ring and a pyrazine ring. The derivatives often contain various substituents that can significantly alter their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of 3,4-dihydro-1H-quinoxalin-2-one derivatives involves the introduction of sulfonamido-substituted phenylethylidene groups. In one study, a compound with the specific structure of 3-[2-oxo-2-(4-methyloxyphenylsulfonamidophenyl)ethylidene]-3,4-dihydro-1H-quinoxalin-2-one was synthesized and characterized using techniques such as 1H NMR, 13C NMR, IR, and single-crystal X-ray diffraction . This process typically requires careful control of reaction conditions to ensure the formation of the desired product with high purity and yield.
Molecular Structure Analysis
The molecular structure of the synthesized 3,4-dihydro-1H-quinoxalin-2-one derivative was determined to be C23H19N3O5S. The compound crystallizes in the triclinic crystal system and belongs to the P-1 space group. The crystallographic parameters include unit cell dimensions and angles, which are crucial for understanding the three-dimensional arrangement of atoms within the crystal . These structural details are essential for the interpretation of the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical behavior of 3,4-dihydro-1H-quinoxalin-2-one derivatives in the presence of metal ions has been studied, revealing a high selectivity toward Cu2+ ions. These compounds exhibit a red shift in the UV-vis spectrum and an 'ON-OFF' fluorescence response upon binding with Cu2+. The formation of 1:1 and possibly 2:1 complexes between the organic ligand and Cu2+ has been indicated through titration and MALDI-TOF measurements. The binding constant of these interactions can be modulated by altering the substituents on the central benzene ring of the quinoxaline derivative . This selective binding is significant for the development of sensors and dosimeters.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dihydro-1H-quinoxalin-2-one derivatives are influenced by their molecular structure. The crystallographic data provides insights into the density and molecular packing of the compound, which are important for predicting its solubility and stability. The interaction with Cu2+ ions in different solvents like ethanol and acetonitrile demonstrates the compound's potential as a chemical sensor, with the ability to undergo reversible binding and exhibit a visible color change. These properties are critical for practical applications in chemical sensing and may also influence the compound's biological activity .
科学的研究の応用
Synthesis and Chemical Properties
- Efficient Synthesis and Antibacterial Activity : Researchers have developed economical and environmentally friendly syntheses of 3,4-Dihydro-1H-quinoxalin-2-ones, which exhibit antibacterial properties against both Gram-positive and Gram-negative microorganisms (Zarenezhad et al., 2014).
- Photoredox-Catalyst-Free Radical Alkylation : An efficient method for the radical alkylation of quinoxalin-2(1H)-ones has been described, useful for the functionalization of natural products and drug-based complex molecules (Xiang‐Kui He et al., 2020).
- Mannich-Type Reaction and Solar Photocatalysis : A combination of Mannich-type reaction and solar photocatalysis has been demonstrated for rapid alkenylation of quinoxalin-2(1H)-ones, offering a practical solution for the synthesis of bioactive compounds (Huang et al., 2021).
Biological Activities and Applications
- Antimicrobial, Anticancer, and Other Drug Activities : Quinoxalin-2(1H)-one derivatives are active components in various drug families, including antimicrobial, anticancer, and antithrombotic agents. Significant attention has been given to their synthesis and functionalization (P. Ghosh & S. Das, 2020).
Mechanistic Insights and Methodologies
- Mechanistic Pathways of Functionalization : The mechanistic pathways of various functionalization approaches, such as arylation, alkylation, acylation, and others, have been explored in detail for quinoxalin-2(1H)-ones (Yuan et al., 2019).
- Direct Functionalization Techniques : Direct C3-functionalization via C-H bond activation has garnered attention for its diverse biological activities and chemical properties (Qiumin Ke et al., 2019).
作用機序
Target of Action
It’s known that compounds containing the 3,4-dihydroquinoxalin-2-one moiety have demonstrated potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
It’s suggested that these compounds may interact with their targets to exert their antiviral and anti-inflammatory effects .
Biochemical Pathways
Given its potential antiviral and anti-inflammatory activities, it can be inferred that it may influence pathways related to these biological processes .
Result of Action
Given its potential antiviral and anti-inflammatory activities, it can be inferred that it may have effects at both the molecular and cellular levels .
Safety and Hazards
特性
IUPAC Name |
3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-4,9H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTIPJFUWHYQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208236 | |
| Record name | 2(1H)-Quinoxalinone, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-1H-quinoxalin-2-one | |
CAS RN |
59564-59-9 | |
| Record name | 2(1H)-Quinoxalinone, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059564599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 59564-59-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Quinoxalinone, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDRO-2(1H)-QUINOXALINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to 3,4-Dihydro-1H-quinoxalin-2-ones?
A1: Several methods have been explored for the synthesis of 3,4-Dihydro-1H-quinoxalin-2-ones. A prevalent approach involves the reaction of o-phenylenediamine with dialkyl acetylenedicarboxylates under solvent-free conditions. [] This method proves economical and environmentally friendly. Another route utilizes the reaction of o-phenylenediamines with ethyl bromoacetate in a basic medium under mild conditions. []
Q2: Are there any reported biological activities of 3,4-Dihydro-1H-quinoxalin-2-ones?
A2: Yes, research suggests that some 3,4-Dihydro-1H-quinoxalin-2-ones and their derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. []
Q3: Can you provide an example of a specific 3,4-Dihydro-1H-quinoxalin-2-one derivative and its synthesis?
A3: Certainly. 7-Benzoyl-1H-quinoxalin-2-one (4) was synthesized by reacting 4-benzoyl-1,2-diaminobenzene with ethyl bromoacetate under basic conditions. []
Q4: What are the structural characteristics of 3,4-Dihydro-1H-quinoxalin-2-one derivatives?
A4: These compounds are characterized by a quinoxaline core structure with a carbonyl group at the 2-position and a saturated six-membered ring fused to the benzene ring. Derivatives can have various substituents on the benzene ring and the nitrogen atoms. []
Q5: Are there alternative synthetic routes to specific derivatives, for instance, those with fluorine substituents?
A5: Yes, 6,8-substituted-5,7-difluoro-3,4-dihydro-1H-quinoxalin-2-ones have been synthesized via reductive cyclization of 2,4,6-substituted-3,5-difluoronitrobenzenes. [] This method allows for the incorporation of fluorine atoms into the structure.
Q6: Has sulfamic acid been used in the synthesis of 3,4-Dihydro-1H-quinoxalin-2-one derivatives?
A6: Yes, sulfamic acid has been successfully employed as an effective catalyst for the synthesis of β-enaminoketone derivatives, including 3-(2-oxo-2-arylethylidene)-3,4-dihydro-1H-quinoxalin-2-ones. [] The reactions were conducted under solvent-free conditions using o-phenylenediamine and ethyl 2,4-dioxo-4-arylbutyrate as starting materials.
Q7: What analytical techniques are used to characterize 3,4-Dihydro-1H-quinoxalin-2-ones?
A7: Various spectroscopic techniques are employed to confirm the structure of these compounds. These include Infrared (IR) spectroscopy, proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Additionally, mass spectrometry is often utilized to determine the molecular weight. [, ] X-ray crystallography has also been used to confirm the molecular structures of some derivatives. [, ]
Q8: Beyond antibacterial activity, are there other potential applications for 3,4-Dihydro-1H-quinoxalin-2-ones?
A8: Research suggests that Phenylethylidene-3,4-dihydro-1H-quinoxalin-2-ones show promise as building blocks for Cu2+ recognition. [] This opens avenues for their use in sensor development or metal ion extraction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

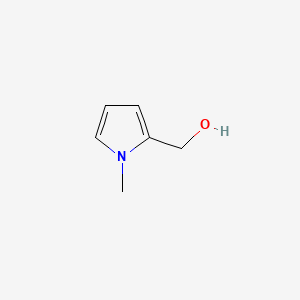
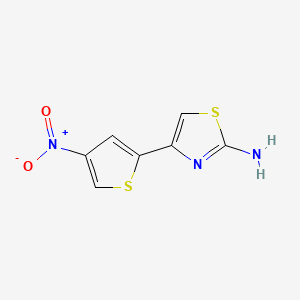
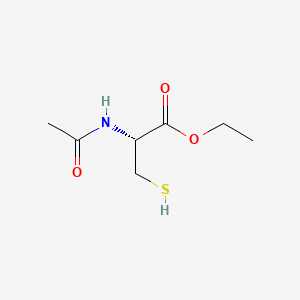
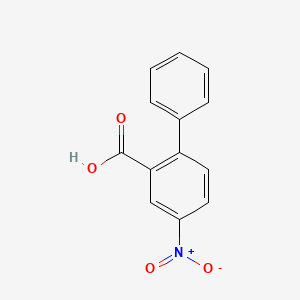
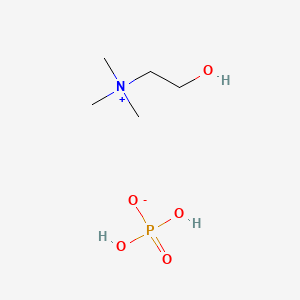
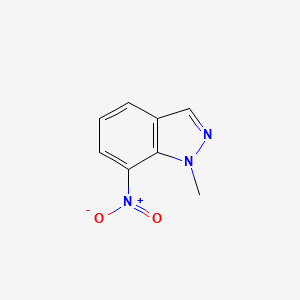
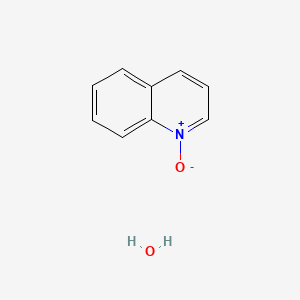
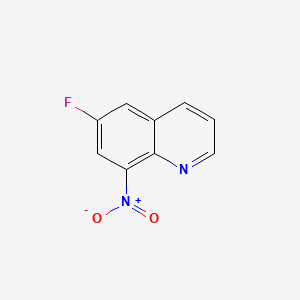
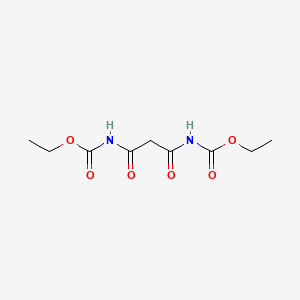



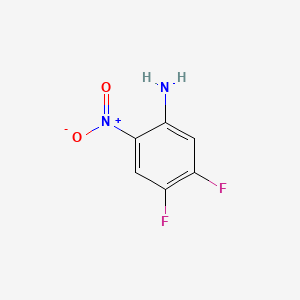
![Methyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295540.png)